molecular formula C13H11N3O B2744592 1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine CAS No. 339009-98-2

1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B2744592
CAS No.: 339009-98-2
M. Wt: 225.251
InChI Key: AVZBIBUNRUCCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine can be compared with other imidazopyridine derivatives, such as:

The unique structural features of this compound, such as the presence of the methoxy group, contribute to its specific chemical and biological properties, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1-methoxy-2-phenylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-17-16-11-8-5-9-14-12(11)15-13(16)10-6-3-2-4-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZBIBUNRUCCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C2=C(N=CC=C2)N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666648
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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